molecular formula C17H19N5O4S2 B2595333 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396875-83-4

1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2595333
CAS No.: 1396875-83-4
M. Wt: 421.49
InChI Key: PAQUNEIXZCPSGX-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a thiophene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Thiophene Moiety: The thiophene group can be introduced via a Grignard reaction or a Suzuki coupling reaction.

    Attachment of the Sulfonamide Group: This step involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.

    Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its diverse functional groups.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites, while the sulfonamide group can interact with amino acid residues. The thiophene moiety may enhance the compound’s binding affinity through π-π interactions.

Comparison with Similar Compounds

  • 1-(2-hydroxy-2-(phenyl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(2-hydroxy-2-(furan-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide

Comparison: 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the thiophene ring, which can confer different electronic properties and reactivity compared to similar compounds with phenyl or furan rings. This uniqueness may result in distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-(2-hydroxy-2-thiophen-2-ylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S2/c18-28(25,26)13-5-3-12(4-6-13)7-8-19-17(24)14-10-22(21-20-14)11-15(23)16-2-1-9-27-16/h1-6,9-10,15,23H,7-8,11H2,(H,19,24)(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQUNEIXZCPSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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